2,3-二羟基-3-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

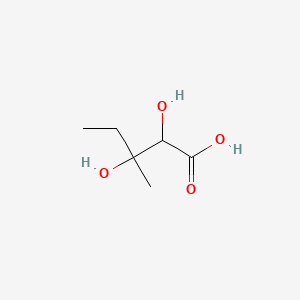

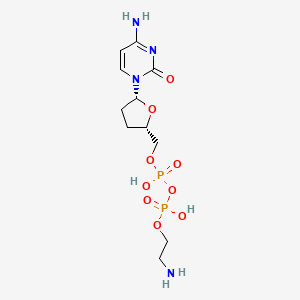

2,3-二羟基戊酸是一种有机化合物,属于羟基脂肪酸类。这些是链上带有羟基的脂肪酸。 2,3-二羟基戊酸的化学式为 C6H12O4,分子量为 148.1571 g/mol

科学研究应用

2,3-Dihydroxy-Valerianic Acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or antioxidant agent.

Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

作用机制

2,3-二羟基戊酸的作用机制涉及其与特定分子靶点和途径的相互作用。化合物中的羟基使其能够参与氢键和其他与酶和受体的相互作用。这些相互作用可以调节各种生物途径的活性,从而导致其观察到的效果。 例如,它可能充当某些受体的变构调节剂,影响其活性及其下游信号通路 。

生化分析

Biochemical Properties

2,3-Dihydroxy-3-methylpentanoic acid is synthesized by the action of acetolactate mutase, which converts α-aceto-α-hydroxybutyrate into 3-hydroxy-2-keto-3-methylpentanoate. This intermediate is then reduced by NAD(P)H to form 2,3-Dihydroxy-3-methylpentanoic acid . The compound interacts with dihydroxyacid dehydratase, which catalyzes its conversion into 2-keto-3-methylvalerate and water . These interactions highlight the compound’s role in the isoleucine biosynthesis pathway.

Cellular Effects

2,3-Dihydroxy-3-methylpentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an intermediate in isoleucine metabolism, it affects the availability of isoleucine and its derivatives, which are essential for protein synthesis and other cellular functions . The compound’s impact on cellular metabolism can influence cell growth, differentiation, and overall cellular health.

Molecular Mechanism

At the molecular level, 2,3-Dihydroxy-3-methylpentanoic acid exerts its effects through specific binding interactions with enzymes involved in the isoleucine biosynthesis pathway. The compound binds to acetolactate mutase and dihydroxyacid dehydratase, facilitating the conversion of intermediates in the pathway . These interactions are crucial for maintaining the flux of metabolites through the pathway and ensuring the efficient synthesis of isoleucine.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,3-Dihydroxy-3-methylpentanoic acid can influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,3-Dihydroxy-3-methylpentanoic acid can vary with different dosages in animal models. Low to moderate doses of the compound are generally well-tolerated and can enhance isoleucine metabolism . High doses may result in toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2,3-Dihydroxy-3-methylpentanoic acid is involved in the isoleucine biosynthesis pathway. It is synthesized from α-aceto-α-hydroxybutyrate by acetolactate mutase and subsequently reduced to form the compound . The compound is then converted into 2-keto-3-methylvalerate by dihydroxyacid dehydratase . These metabolic pathways are essential for the production of isoleucine and its derivatives, which play critical roles in cellular metabolism.

Transport and Distribution

Within cells, 2,3-Dihydroxy-3-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its availability for metabolic processes and its overall biological activity.

Subcellular Localization

2,3-Dihydroxy-3-methylpentanoic acid is localized in specific subcellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound can affect its activity and function, including its interactions with enzymes and other biomolecules involved in isoleucine metabolism.

准备方法

合成路线和反应条件: 2,3-二羟基戊酸的合成可以通过多种方法实现。一种常见的方法是戊酸的羟基化。 此过程通常需要在受控条件下使用强氧化剂,例如高锰酸钾 (KMnO4) 或四氧化锇 (OsO4),在戊酸分子的 2 和 3 位引入羟基 。

工业生产方法: 在工业环境中,2,3-二羟基戊酸的生产可以通过生物技术过程优化。例如,肺炎克雷伯菌已被改造为通过发酵产生 2,3-二羟基戊酸。 通过破坏代谢途径中的特定基因,例如 ilvD 基因,细菌可以在其培养液中积累大量的这种化合物 。这种方法具有高转化率和最终滴度,使其适合大规模生产。

化学反应分析

反应类型: 2,3-二羟基戊酸会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 2,3-二羟基戊酸中的羟基可以使用氧化剂,例如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3),氧化成相应的酮或羧酸。

还原: 该化合物可以使用还原剂,例如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4),还原成二醇或醇。

取代: 羟基可以使用试剂,例如亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3),与其他官能团取代。

主要产物: 从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以生成酮或羧酸,而还原可以生成二醇或醇 。

4. 科研应用

2,3-二羟基戊酸具有广泛的科研应用:

化学: 它被用作合成各种有机化合物的中间体,以及化学反应中的试剂。

生物学: 该化合物因其在代谢途径中的作用以及作为某些疾病的生物标志物的潜力而被研究。

医药: 目前正在进行研究,以探索其潜在的治疗效果,包括用作抗炎剂或抗氧化剂。

相似化合物的比较

2,3-二羟基戊酸可以与其他类似化合物进行比较,例如:

2,3-二羟基异戊酸: 缬氨酸和亮氨酸生物合成中的中间体,由肺炎克雷伯菌等微生物产生.

2,3-二羟基-3-甲基戊酸: 一种具有类似化学性质但生物学作用不同的相关化合物.

2,3-二羟基戊酸的独特之处在于其特定的羟基化模式及其在各个领域的潜在应用。它能够发生多种化学反应,并在生物途径中发挥作用,使其成为科研和工业应用的宝贵化合物。

属性

CAS 编号 |

562-43-6 |

|---|---|

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC 名称 |

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |

InChI 键 |

PDGXJDXVGMHUIR-UJURSFKZSA-N |

SMILES |

CCC(C)(C(C(=O)O)O)O |

手性 SMILES |

CC[C@](C)([C@H](C(=O)O)O)O |

规范 SMILES |

CCC(C)(C(C(=O)O)O)O |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?

A1: 2,3-Dihydroxy-3-methylpentanoic acid, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]

Q2: How does the structure of 2,3-Dihydroxy-3-methylpentanoic acid influence its activity as a substrate for αβ-dihydroxyacid dehydratase?

A2: Studies have shown that the stereochemistry of 2,3-Dihydroxy-3-methylpentanoic acid is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []

Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with 2,3-Dihydroxy-3-methylpentanoic acid?

A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.

Q4: Beyond its role in isoleucine biosynthesis, has 2,3-Dihydroxy-3-methylpentanoic acid been found in other natural contexts?

A4: Interestingly, 2,3-Dihydroxy-3-methylpentanoic acid is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.

Q5: Are there any synthetic routes available for obtaining specific isomers of 2,3-Dihydroxy-3-methylpentanoic acid?

A5: Yes, researchers have successfully synthesized various isomers of 2,3-Dihydroxy-3-methylpentanoic acid. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)